(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under reducing conditions (e.g., sodium triacetoxyborohydride).
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chlorophenyl)ethan-1-amine hcl: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
(S)-1-(2-Fluorophenyl)ethan-1-amine hcl: Lacks the chloro substituent, which may influence its chemical properties.
(S)-1-Phenylethan-1-amine hcl: Lacks both chloro and fluoro substituents, resulting in different reactivity and activity profiles.
Properties
Molecular Formula |
C8H10Cl2FN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
BJECCCSCNGQYDR-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.